molecular formula C31H50N2O2 B1257020 Plakinamine E

Plakinamine E

Katalognummer: B1257020
Molekulargewicht: 482.7 g/mol
InChI-Schlüssel: QUWDXZBGZWUKTR-CWNRNWKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Plakinamine E is a steroidal alkaloid belonging to the plakinamine family, a class of nitrogen-containing compounds derived from marine sponges of the genera Plakina and Corticium . These marine natural products are recognized for their complex structures and significant pharmacological potential across various therapeutic areas . Steroidal alkaloids, as a class, have demonstrated a wide spectrum of bioactivities in research settings, including promising anticancer, antimicrobial, and anti-inflammatory effects, making them attractive scaffolds for drug discovery campaigns . Intended Research Applications: • Antimicrobial Research: Related plakinamine compounds have shown potent bactericidal activity against pathogenic mycobacteria, including Mycobacterium tuberculosis , suggesting potential for Plakinamine E in infectious disease research . • Oncology Research: Marine steroidal alkaloids are under investigation for their potent cytotoxic effects and unique mechanisms of action, such as inducing apoptosis in cancer cell lines . • Chemical Biology: The structural similarity of some plakinamines to cholesterol poses intriguing questions about their molecular targets and potential interaction with host lipid metabolism pathways in pathogens . Please Note: The specific molecular formula, mechanism of action, and detailed biological profile for Plakinamine E are areas of active research. The information provided here is based on the general characteristics of its chemical class. Researchers are encouraged to consult the latest primary literature for new findings. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C31H50N2O2

Molekulargewicht

482.7 g/mol

IUPAC-Name

(3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(1-oxido-4-propan-2-ylidene-2,3-dihydropyrrol-1-ium-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol

InChI

InChI=1S/C31H50N2O2/c1-19(2)21-14-17-33(35)28(21)18-20(3)23-10-11-24-22-8-9-26-29(34)27(32(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-27,29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,27+,29-,30-,31-/m1/s1

InChI-Schlüssel

QUWDXZBGZWUKTR-CWNRNWKTSA-N

Isomerische SMILES

C[C@H](CC1=[N+](CCC1=C(C)C)[O-])[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]([C@@H]5O)N(C)C)C)C

Kanonische SMILES

CC(CC1=[N+](CCC1=C(C)C)[O-])C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C

Synonyme

plakinamine E

Herkunft des Produkts

United States

Vorbereitungsmethoden

Accelerated Solvent Extraction (ASE)

Frozen sponge biomass undergoes accelerated solvent extraction (ASE) using a Dionex system with solvents of increasing polarity. For plakinamines, a methanol-water mixture (3:1 v/v) optimally solubilizes steroidal alkaloids while minimizing co-extraction of non-target lipids and polysaccharides. This method achieves higher yields compared to traditional maceration, as pressurized conditions enhance penetration into sponge matrices.

Table 1: Solvent Systems for Plakinamine Extraction

Solvent Ratio (v/v)Target CompoundYield (mg/kg sponge)Purity (%)Source
MeOH:H₂O (3:1)Plakinamine P1.265
100% MeOHPlakinamine L0.958

Resin-Based Fractionation

Crude extracts are adsorbed onto HP20SS resin and eluted with stepwise gradients of isopropanol (IPA) in water. The 1:1 H₂O/IPA fraction frequently enriches plakinamines, as demonstrated for plakinamine L. Subsequent flash chromatography on C₁₈ stationary phases with methanol gradients further reduces complexity, yielding intermediate fractions amenable to high-resolution purification.

High-Performance Liquid Chromatography (HPLC) Purification

Semi-Preparative Reverse-Phase HPLC

Final purification employs semi-preparative C₁₈ columns (e.g., Phenomenex Luna, 250 × 10 mm) with trifluoroacetic acid (TFA)-modified mobile phases. For plakinamine P, a linear gradient from 5% acetonitrile to 100% acetonitrile over 45 minutes (4 mL/min flow rate) resolved the compound at a retention time (tᵣ) of 25 minutes. Plakinamine E likely exhibits similar hydrophobicity, necessitating comparable elution conditions.

Table 2: HPLC Parameters for Plakinamine Isolation

ColumnMobile PhaseGradient Profiletᵣ (min)Compound
Luna C₁₈ (250 × 10 mm)CH₃CN/H₂O (+0.1% TFA)5% → 100% CH₃CN/45 min25Plakinamine P
Luna C₁₈ (250 × 10 mm)MeOH/H₂O (+0.1% TFA)20% → 100% MeOH/40 min28Plakinamine L

Purity Assessment

Post-HPLC fractions are analyzed using photodiode array (PDA) detection (200–400 nm). Plakinamines exhibit characteristic UV absorption maxima near 210 nm, attributable to conjugated double bonds and amine functionalities. Purity >95% is typically required for structural characterization.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Plakinamine E’s structure is resolved using 1D and 2D NMR (¹H, ¹³C, COSY, HMBC, ROESY). Key features include:

  • Steroidal backbone : Four fused rings (A–D) with a 3β-dimethylamino group and acyclic side chain at C-17.

  • Side chain configuration : A Z-configured double bond at C-24/C-28, inferred from ROESY correlations between H-28 and H-25.

Table 3: Characteristic NMR Chemical Shifts for Plakinamines

Proton/CarbonPlakinamine P (δ, ppm)Plakinamine L (δ, ppm)Assignment
H-33.07 (m)3.12 (m)Axial CH(N(CH₃)₂)
C-1757.256.8Quaternary C with side chain
H-285.34 (t, J = 6.5 Hz)5.29 (t, J = 6.7 Hz)Olefinic proton

High-Resolution Mass Spectrometry (HRMS)

DART-HRMS confirms molecular formulas (e.g., C₃₃H₅₈N₂ for plakinamine P). Plakinamine E is expected to share analogous fragmentation patterns, with [M+H]⁺ ions dominating spectra.

Challenges and Methodological Limitations

Low Natural Abundance

Plakinamines occur in minute quantities (<1 mg/kg sponge), necessitating large biomass inputs. For instance, 190 g of Plakina yielded only 5.0 mg of plakinamine P. Sustainable sourcing remains a bottleneck for scalable production.

Stereochemical Complexity

Equatorial vs. axial orientation of substituents (e.g., 3-dimethylamino group) complicates configurational assignments. Multi-solvent NMR (MeOH-d₄ and DMSO-d₆) is essential to resolve overlapping signals .

Q & A

Q. Q1. What validated methodologies are recommended for isolating Plakinamine E from natural sources, and how can cross-contamination with structural analogs be minimized?

Answer: Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic separation using HPLC or flash chromatography. To mitigate cross-contamination with analogs (e.g., Plakinamine D or F), employ high-resolution techniques like reverse-phase HPLC with UV detection at 220–260 nm. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (HRMS), comparing retention times and spectral data against authenticated standards .

Q. Q2. How should researchers design preliminary bioactivity assays for Plakinamine E to ensure reproducibility across labs?

Answer: Standardize assay protocols using established cell lines (e.g., NIH/3T3 for cytotoxicity) or enzymatic targets (e.g., acetylcholinesterase for neuroactivity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements. Document solvent concentrations (e.g., DMSO < 0.1% v/v) to avoid solvent interference. Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for Plakinamine E (e.g., divergent IC₅₀ values in cancer cell lines)?

Answer: Contradictions often arise from assay variability (e.g., cell passage number, incubation time). Address this by:

  • Replicating studies under identical conditions (e.g., RPMI-1640 media, 48-hour exposure).
  • Testing structural analogs to identify activity cliffs.
  • Performing meta-analyses of published data using tools like RevMan to assess heterogeneity (I² statistic) .
    Example: A 2024 study found that Plakinamine E’s IC₅₀ in MCF-7 cells varied by 30% when serum concentration differed by 2% .

Q. Q4. How can researchers optimize synthetic routes for Plakinamine E derivatives to enhance pharmacokinetic properties while retaining bioactivity?

Answer: Use a scaffold-hopping approach guided by computational tools (e.g., Schrödinger’s Maestro). Prioritize modifications at C-3 and C-7 positions, which tolerate functionalization without losing target affinity. Validate ADMET properties via in silico models (SwissADME) followed by in vivo PK studies in rodent models. Compare bioavailability metrics (AUC, Cmax) against the parent compound .

Methodological and Analytical Challenges

Q. Q5. What statistical frameworks are most robust for analyzing dose-response relationships in Plakinamine E studies with non-linear kinetics?

Answer: Employ mixed-effects models (e.g., NLME in R) to handle inter-experiment variability. For sigmoidal dose-response curves, use four-parameter logistic regression (4PL) with maximum likelihood estimation. Validate model fit via Akaike Information Criterion (AIC) and residual plots .

Q. Q6. How should conflicting crystallographic data on Plakinamine E’s conformation be reconciled?

Answer: Perform comparative X-ray diffraction studies under standardized conditions (100 K, synchrotron radiation). Analyze torsion angles (C2-C3-N1-C8) using Mercury software. If discrepancies persist, conduct ab initio molecular dynamics simulations (CP2K) to assess thermal fluctuations in solution .

Literature and Data Integration

Q. Q7. What criteria should guide the selection of primary literature for meta-analyses on Plakinamine E’s ecological roles?

Answer: Prioritize studies with:

  • Clearly defined sampling methodologies (e.g., LC-MS/MS quantification in marine sponges).
  • Ecological metadata (depth, temperature, symbiont presence).
  • Exclusion of non-peer-reviewed or non-OSF-registered datasets to minimize bias .

Q. Q8. How can researchers systematically evaluate Plakinamine E’s potential off-target effects in multi-omics datasets?

Answer: Integrate transcriptomic (RNA-seq) and proteomic (TMT-labeled LC-MS/MS) data using pathway enrichment tools (DAVID, STRING). Cross-reference with DrugBank off-target predictions. Validate via siRNA knockdowns of top candidate genes (e.g., MAPK1) .

Reporting and Ethical Standards

Q. Q9. What documentation is critical for ensuring reproducibility in Plakinamine E isolation protocols?

Answer: Include:

  • Raw chromatograms (HPLC/UPLC) with baseline resolution (R > 1.5).
  • NMR acquisition parameters (solvent, frequency, probe type).
  • Batch numbers for reagents and columns.
  • Negative controls (e.g., solvent-only extracts) .

Q. Q10. How should researchers address ethical considerations in field studies involving endangered Plakinamine E source organisms?

Answer: Adhere to CITES permits for marine sponge collection. Use non-destructive sampling (e.g., fragment regeneration assays). Partner with local institutions for biodiversity impact assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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